![molecular formula C16H17NO4S B2770218 Phenyl 4-(ethylsulfonyl)benzylcarbamate CAS No. 1798156-68-9](/img/structure/B2770218.png)
Phenyl 4-(ethylsulfonyl)benzylcarbamate
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Overview
Description
Phenyl 4-(Ethylsulfonyl)Benzylcarbamate is a chemical compound with the molecular formula C16H17NO4S . It is also known as Carbamic acid, N-[[4-(ethylsulfonyl)phenyl]methyl]-, phenyl ester . The molecular weight of this compound is 319.38 .
Molecular Structure Analysis
The molecular structure of Phenyl 4-(Ethylsulfonyl)Benzylcarbamate consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC and more can be used .Physical And Chemical Properties Analysis
Phenyl 4-(Ethylsulfonyl)Benzylcarbamate has a molecular weight of 319.38 . More detailed physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
Phenyl 4-(ethylsulfonyl)benzylcarbamate has been investigated as a potential selective COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways. By selectively inhibiting COX-2, this compound may have applications in managing inflammatory conditions, such as arthritis and certain cancers.
Anti-Inflammatory Activity
In addition to COX-2 inhibition, Phenyl 4-(ethylsulfonyl)benzylcarbamate has demonstrated good anti-inflammatory activity . Its ability to modulate inflammatory responses could be valuable in drug development for conditions like rheumatoid arthritis or inflammatory bowel diseases.
Ulcerogenic Liability Assessment
Researchers have evaluated the ulcerogenic liability of this compound, specifically focusing on its safety profile . Phenyl 4-(ethylsulfonyl)benzylcarbamate exhibited low ulcerogenic potential, making it a safer option for therapeutic use.
In Silico ADME Prediction
The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles were studied in silico . Understanding these properties aids in drug design and optimization, potentially leading to improved pharmacokinetics.
Benzimidazole Derivatives
Phenyl 4-(ethylsulfonyl)benzylcarbamate belongs to a novel series of benzimidazole derivatives . These derivatives can serve as building blocks for designing new compounds with diverse biological activities.
Research and Development Endeavors
Due to its unique blend of properties, researchers can explore Phenyl 4-(ethylsulfonyl)benzylcarbamate in various research and development endeavors . Its versatility makes it a valuable asset for medicinal chemistry, pharmacology, and related fields.
Safety and Hazards
properties
IUPAC Name |
phenyl N-[(4-ethylsulfonylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-2-22(19,20)15-10-8-13(9-11-15)12-17-16(18)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRCPGOCWHBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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